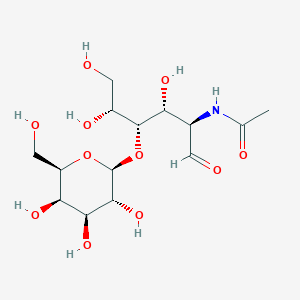

N-Acetyl-D-lactosamine

Übersicht

Beschreibung

N-Acetyl-D-lactosamine (LacNAc) is a disaccharide, consisting of galactose and N-acetylglucose units . It often appears as a structural element in glycoconjugates of biological significance . For example, it is a core unit of carbohydrates isolated from human milk . It is used as a specific lectin target molecule in the identification and differentiation of sugar binding molecules such as the galectins .

Synthesis Analysis

The synthesis of N-Acetyl-D-lactosamine involves the use of β-galactosidase from Thermus thermophilus HB27 (TTP0042). The enzyme increases N-acetyl-D-lactosamine synthesis (Gal β [1→4]GlcNAc) when Room Temperature Ionic Liquids (RTILs) are used instead of the traditional self-condensated products . An enzymatic synthesis of N-Acetyl-D-lactosamine using transformed yeast cells expressing a galactosyltransferase enzyme has also been reported .Molecular Structure Analysis

The molecular structure of N-Acetyl-D-lactosamine consists of galactose and N-acetylglucose units . The chemical formula is C14H25NO11 . Molecular dynamics analysis has been carried out on both SARS-CoV-2 and anti-Staphylococcus aureus neutralizing antibodies to establish the potential of N-acetyl-D-glucosamine .Chemical Reactions Analysis

The enzyme β-galactosidase from Thermus thermophilus HB27 (TTP0042) increases N-acetyl-D-lactosamine synthesis (Gal β [1→4]GlcNAc) when RTILs are used instead of the traditional self-condensated products . This change from the classical regioselectivity of the transglycosylation reaction with this enzyme is significant .Physical And Chemical Properties Analysis

The chemical formula of N-Acetyl-D-lactosamine is C14H25NO11 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Lectin Target Molecule

N-Acetyl-D-lactosamine serves as a specific target molecule for lectins, aiding in the identification and differentiation of sugar-binding proteins like galectins .

Enzyme Studies

It is utilized in enzyme studies involving galactosidase , fucosyltransferase , and sialyltransferase , providing insights into their functions and interactions .

Lectin Inhibition

Researchers use N-Acetyl-D-lactosamine to investigate lectin inhibition, which can have implications in understanding cell-cell interactions and signaling pathways .

Cancer Research

This compound is involved in cancer research, particularly in the study of cell surface carbohydrates like N-acetyl-D-lactosamine that play a role in tumor cell recognition and metastasis .

Glycosylation Studies

N-Acetyl-D-lactosamine is significant in glycosylation studies, where it’s used to understand the modification of proteins and lipids with sugar molecules and its effects on cellular processes .

Wirkmechanismus

Target of Action

N-Acetyl-D-lactosamine (LacNAc) primarily targets lectins , a type of protein that can bind to specific sugar molecules . It is used as a specific lectin target molecule in the identification and differentiation of sugar-binding molecules such as the galectins . Galectins are a family of proteins that bind to LacNAc and play crucial roles in various biological processes, including cell-cell adhesion, immune response regulation, and apoptosis .

Mode of Action

LacNAc interacts with its targets (lectins) through a process known as glycan binding . In this process, the lectin protein recognizes and binds to the LacNAc molecule, which can lead to various downstream effects depending on the specific lectin involved .

Biochemical Pathways

LacNAc is involved in several biochemical pathways. It is a component of many glycoproteins and functions as a carbohydrate antigen . It plays roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also a substrate for enzymes like galactosidases, fucosyltransferases, and sialyltransferases .

Pharmacokinetics

It is known that lacnac is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of LacNAc.

Result of Action

The binding of LacNAc to lectins like galectins can influence various cellular processes. For instance, it can affect cell-cell adhesion, immune response regulation, and apoptosis . Moreover, LacNAc is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis .

Action Environment

The action of LacNAc can be influenced by various environmental factors. For instance, the presence of other competing sugar molecules can affect the binding of LacNAc to its target lectins . Furthermore, changes in pH or temperature could potentially influence the stability and efficacy of LacNAc, although more research is needed to confirm these effects.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEUJDWYNGMDBV-RPHKZZMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-D-lactosamine | |

CAS RN |

32181-59-2 | |

| Record name | N-Acetyl-D-lactosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)